![molecular formula C18H22N8 B2696454 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201505-47-5](/img/structure/B2696454.png)
6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a cyclobutyl group, a methyl group, a triazolo[4,3-b]pyridazine group, an azetidine group, and a pyrimidin-4-amine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-b]pyridazine group is a fused ring system containing nitrogen atoms, which can participate in various interactions in biological systems . The cyclobutyl and azetidine groups are smaller cyclic structures, which can influence the overall shape and reactivity of the molecule .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
The synthesis and functionalization of heterocyclic compounds like triazolo[4,3-b]pyridazine and pyrimidine derivatives are of significant interest due to their potential biological activities. Studies have explored various synthetic routes to create these heterocycles, which serve as core structures for the development of molecules with potential antitumor and antimicrobial activities (Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015) Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015.
Antitumor and Antimicrobial Activities
Compounds featuring triazolo and pyrimidine rings have been studied for their antitumor and antimicrobial properties. For example, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2014) Ahmed et al., 2014. Similarly, the antimicrobial activity of certain [1,2,4]triazolo and pyrimidine derivatives has been evaluated, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006) Bhuiyan et al., 2006.
Enzyme Inhibition and Biological Activity
The structural motifs present in triazolo and pyrimidine derivatives are of interest in the design of enzyme inhibitors and other biologically active molecules. For instance, some derivatives have been investigated for their potential as inhibitors of enzymes like 15-lipoxygenase, which is significant for developing anti-inflammatory drugs (Asghari et al., 2016) Asghari et al., 2016.
Theoretical and Mechanistic Studies
Theoretical and mechanistic studies on triazolo and pyrimidine derivatives contribute to understanding their chemical behavior and potential applications in medicinal chemistry. Such research aids in the rational design of new compounds with desired biological activities (Crabb et al., 1997) Crabb et al., 1997.
Propriétés
IUPAC Name |
6-cyclobutyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-21-22-16-6-7-17(23-26(12)16)25-9-14(10-25)24(2)18-8-15(19-11-20-18)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSUDJCOZRUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C5CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


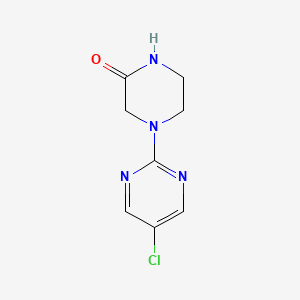
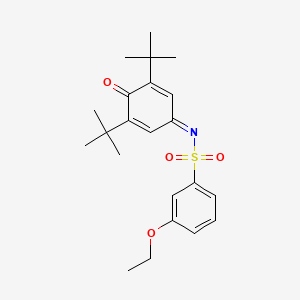
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
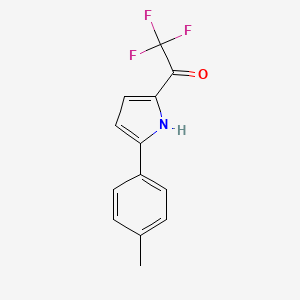
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
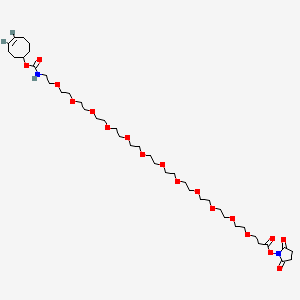
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
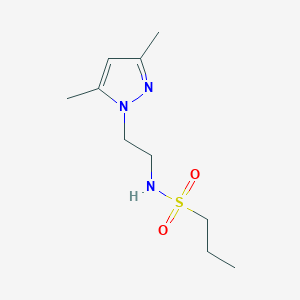
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
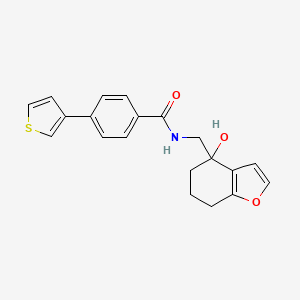
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)